
3-(2-Pyrimidinylamino)-2-pyridinethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Pyrimidinylamino)-2-pyridinethiol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also referred to as PAPTH or 2-Pyridinethiol-3-ylamino-2-pyrimidinamine. It is a heterocyclic organic compound that contains both pyridine and pyrimidine rings.
Mecanismo De Acción
The mechanism of action of 3-(2-Pyrimidinylamino)-2-pyridinethiol is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cell growth and replication. It has been shown to inhibit the activity of kinases such as Akt and ERK, which are involved in cell survival and proliferation. It also inhibits the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the production of reactive oxygen species (ROS), which are involved in various diseases such as cancer and neurodegenerative diseases. Additionally, it has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-Pyrimidinylamino)-2-pyridinethiol is its broad range of potential applications in various fields. It has been shown to have activity against cancer cells, viruses, and neurodegenerative diseases. Additionally, it has a relatively low toxicity profile, making it a promising candidate for further development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 3-(2-Pyrimidinylamino)-2-pyridinethiol. One direction is to further investigate its potential applications in cancer research. It may be useful in combination with other chemotherapeutic agents to improve their efficacy. Another direction is to investigate its potential applications in the treatment of viral infections. It may be useful in combination with other antiviral agents to improve their efficacy. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its chemical properties for use in various applications.
Métodos De Síntesis
The synthesis of 3-(2-Pyrimidinylamino)-2-pyridinethiol can be achieved by reacting 2-mercaptopyridine and 2-aminopyrimidine in the presence of a suitable catalyst. The reaction takes place in an organic solvent such as ethanol or methanol. The yield of this reaction is typically around 50-60%. The purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
3-(2-Pyrimidinylamino)-2-pyridinethiol has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also has potential applications in the field of antiviral research. It has been shown to inhibit the replication of certain viruses such as HIV and HCV. Additionally, it has potential applications in the field of neurodegenerative diseases. It has been shown to have neuroprotective effects and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C9H8N4S |
|---|---|
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
3-(pyrimidin-2-ylamino)-1H-pyridine-2-thione |
InChI |
InChI=1S/C9H8N4S/c14-8-7(3-1-4-10-8)13-9-11-5-2-6-12-9/h1-6H,(H,10,14)(H,11,12,13) |
Clave InChI |
HZHHKQSJUJRKLR-UHFFFAOYSA-N |
SMILES |
C1=CNC(=S)C(=C1)NC2=NC=CC=N2 |
SMILES canónico |
C1=CNC(=S)C(=C1)NC2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


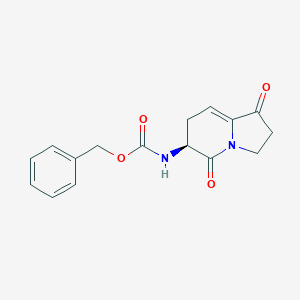
![2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol](/img/structure/B231589.png)
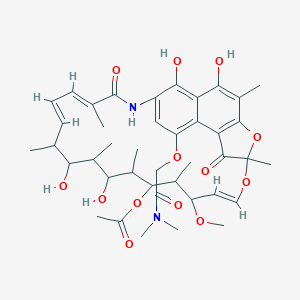
![1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone](/img/structure/B231597.png)
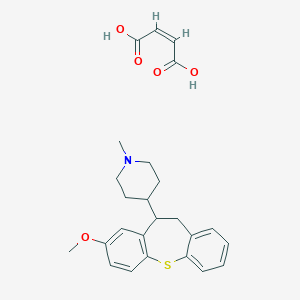

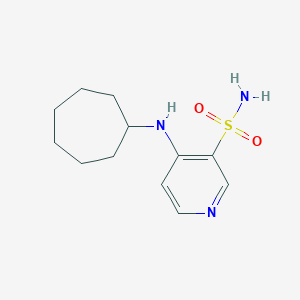
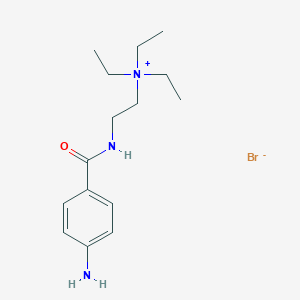


![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)

![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)

